2-Bromo-4'-fluoroacetophenone

Catalog No.
S577329
CAS No.
403-29-2
M.F
C8H6BrFO
M. Wt
217.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4'-fluoroacetophenone

CAS Number

403-29-2

Product Name

2-Bromo-4'-fluoroacetophenone

IUPAC Name

2-bromo-1-(4-fluorophenyl)ethanone

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2

InChI Key

ZJFWCELATJMDNO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CBr)F

Synonyms

α-Bromo-4’-fluoroacetophenone; α-Bromo-p-fluoroacetophenone; 1-(4-Fluorophenyl)-2-bromoethanone; 2-Bromo-1-(4-fluorophenyl)-1-ethanone; 2-Bromo-1-(4-fluorophenyl)ethanone; 2-Bromo-4’-fluoroacetophenone; 2-Bromo-p-fluoroacetophenone; 4-Fluorophenacyl

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)F

Synthesis:

2-Bromo-1-(4-fluorophenyl)ethanone, also known as 4-fluorophenacyl bromide, can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl halide, in this case, 4-fluorobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Applications in Organic Chemistry:

  • Precursor for radiolabeled compounds: 2-Bromo-1-(4-fluorophenyl)ethanone can be readily labeled with the radioactive isotope fluorine-18 (¹⁸F) to form (¹⁸F)4-fluorophenacyl bromide. This radiotracer finds applications in positron emission tomography (PET) imaging for various purposes, including the investigation of neurodegenerative diseases and tumor characterization.
  • Building block for complex molecules: The presence of both a reactive bromo group and a carbonyl group makes 2-bromo-1-(4-fluorophenyl)ethanone a valuable building block for the synthesis of diverse organic molecules. Through various coupling reactions, it can be incorporated into larger structures with desired functionalities, finding applications in the development of pharmaceuticals and functional materials.

Other Potential Applications:

While research on the specific applications of 2-bromo-1-(4-fluorophenyl)ethanone is ongoing, its unique chemical properties suggest potential uses in various fields:

  • Material science: The molecule's aromatic ring and reactive groups could be exploited for the design of novel materials with specific electronic or photophysical properties.
  • Medicinal chemistry: The bromo group's potential for further functionalization opens avenues for exploring the molecule's biological activity and developing new drugs.

2-Bromo-4'-fluoroacetophenone is an organic compound with the molecular formula C8H6BrFOC_8H_6BrFO and a molecular weight of 217.04 g/mol. It is classified as a brominated acetophenone derivative, characterized by the presence of a bromine atom and a fluorine atom on the aromatic ring. This compound appears as a solid at room temperature, with a melting point ranging from 47 to 49 °C and a boiling point of approximately 150 °C at 12 mmHg . Its structure can be represented as follows:

  • Chemical Structure:
    Br C6H4 C O CH3\text{Br C}_6\text{H}_4\text{ C O CH}_3

This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Oxidation and Reduction: It can undergo oxidation to yield carboxylic acids or reduction to form alcohols.
  • Condensation Reactions: The compound can react with amines to form imines or with hydrazines to produce hydrazones .

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride, which influence the major products formed based on specific reaction conditions.

The biological activity of 2-Bromo-4'-fluoroacetophenone is primarily linked to its role as an intermediate in various chemical syntheses. While direct pharmacological studies may be limited, brominated acetophenone derivatives are known for their potential antimicrobial properties. They may also influence multiple biochemical pathways depending on their application context . Additionally, the compound exhibits moisture sensitivity and is incompatible with oxidizing agents, impacting its stability and efficacy in biological systems.

The synthesis of 2-Bromo-4'-fluoroacetophenone can be achieved through several methods:

  • Bromination of 4-Fluoroacetophenone: One common method involves reacting 4-fluoroacetophenone with bromine in the presence of a catalyst.
  • Alternative Synthetic Routes: Other methods may include variations that utilize different starting materials or conditions to achieve the desired product .

These synthetic routes are significant for producing this compound in laboratory settings.

2-Bromo-4'-fluoroacetophenone can be compared with several similar compounds:

Compound NameSimilarityKey Differences
2-Bromo-1-(2-fluorophenyl)ethanone0.90Different position of fluorine
2-Bromo-1-(4-chlorophenyl)ethanone0.84Chlorine instead of fluorine
2-Bromo-1-(4-bromophenyl)ethanone0.82Additional bromine substituent
2-Bromo-1-(3-fluorophenyl)ethanone1.00Identical structure but different position of fluorine

These compounds share structural similarities but differ in substituents' positions or types on the phenyl ring. Such differences can significantly affect their chemical properties and reactivity profiles .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (91.3%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

403-29-2

Wikipedia

2-Bromo-4'-fluoroacetophenone

Dates

Modify: 2023-08-15

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